Gly-Phe-Arg acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-phenylalanyl-L-arginine acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are coupled to the resin using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of Glycyl-L-phenylalanyl-L-arginine acetate follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-phenylalanyl-L-arginine acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction can produce reduced peptides with altered functional groups.
Scientific Research Applications
Glycyl-L-phenylalanyl-L-arginine acetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in mimicking natural pheromones and its effects on biological systems.
Medicine: Explored for potential therapeutic applications, including drug delivery and as a bioactive peptide.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Glycyl-L-phenylalanyl-L-arginine acetate involves its interaction with specific molecular targets and pathways. As a mimic of the mud-crab pumping pheromone, it binds to receptors that trigger physiological responses in the target organism. The exact molecular targets and pathways are still under investigation, but it is believed to involve signal transduction mechanisms similar to those of natural pheromones.
Comparison with Similar Compounds
Glycyl-L-phenylalanyl-L-arginine acetate is unique due to its high potency and specificity in mimicking natural pheromones. Similar compounds include:
Glycyl-L-phenylalanyl-L-arginine: The non-acetate form of the compound.
Glycyl-L-phenylalanyl-L-arginine amide: A similar tripeptide with an amide group.
Glycyl-L-phenylalanyl-L-arginine methyl ester: A methyl ester derivative of the tripeptide
These compounds share structural similarities but differ in their functional groups, which can affect their reactivity and biological activity.
Properties
Molecular Formula |
C19H30N6O6 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C17H26N6O4.C2H4O2/c18-10-14(24)22-13(9-11-5-2-1-3-6-11)15(25)23-12(16(26)27)7-4-8-21-17(19)20;1-2(3)4/h1-3,5-6,12-13H,4,7-10,18H2,(H,22,24)(H,23,25)(H,26,27)(H4,19,20,21);1H3,(H,3,4)/t12-,13+;/m0./s1 |
InChI Key |
KFCYRSBBVVURHK-JHEYCYPBSA-N |
Isomeric SMILES |
CC(=O)O.C1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CN |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.